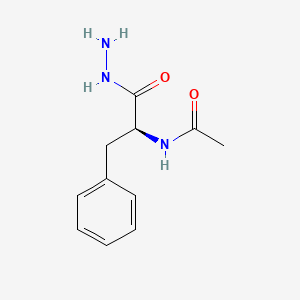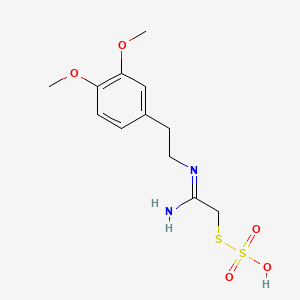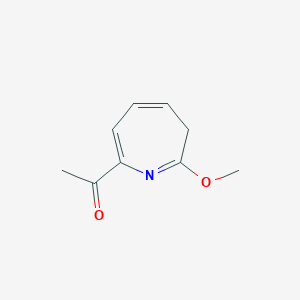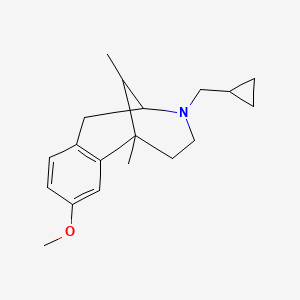
Acetyl-L-phenylalanine hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-acetyl-L-phenylalanine hydrazide (AC-PHE-NHNH2) is a derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid, and a hydrazide group replacing the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-phenylalanine hydrazide typically involves the following steps:
Acetylation of L-phenylalanine: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Formation of the Hydrazide: N-acetyl-L-phenylalanine is then reacted with hydrazine hydrate in a solvent such as ethanol.
Industrial Production Methods
Industrial production of N-acetyl-L-phenylalanine hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-phenylalanine hydrazide undergoes various chemical reactions, including:
Nucleophilic Addition: The hydrazide group can participate in nucleophilic addition reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azides or reduction to form amines.
Substitution Reactions: The hydrazide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Hydrazones: Formed from nucleophilic addition reactions.
Azides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
N-acetyl-L-phenylalanine hydrazide has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.
Drug Development: Investigated for its potential use in the development of therapeutic agents.
Nanomedicine: Utilized in the self-assembly of nanostructures for drug delivery and other biomedical applications.
Mechanism of Action
The mechanism of action of N-acetyl-L-phenylalanine hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property is exploited in various biochemical applications, including the stabilization of peptide structures and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tyrosine hydrazide: Similar structure but with a hydroxyl group on the aromatic ring.
N-acetyl-L-tryptophan hydrazide: Contains an indole ring instead of a phenyl ring.
N-acetyl-L-alanine hydrazide: Lacks the aromatic ring, making it less hydrophobic.
Uniqueness
N-acetyl-L-phenylalanine hydrazide is unique due to its aromatic phenyl ring, which imparts hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in the synthesis of hydrophobic peptides and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)/t10-/m0/s1 |
InChI Key |
MOHZWNYYBDQVIW-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)




![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)

![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)
